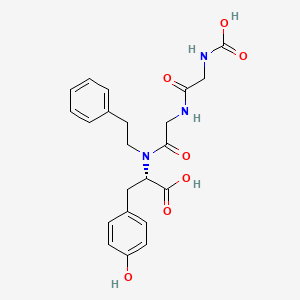
YTTRIUM SILICIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium silicide is a compound formed by the combination of yttrium and silicon. It is known for its unique properties, such as low electrical resistivity and high-temperature stability, making it a valuable material in various technological applications. This compound is particularly noted for its potential use in semiconductor devices due to its low Schottky barrier height, which enhances the efficiency of electronic components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of yttrium and silicon at high temperatures.
Sputtering Deposition: A thin film of yttrium is deposited on a silicon substrate using radio frequency sputtering, followed by annealing to form this compound.
Chemical Vapor Deposition: This method involves the reaction of yttrium chloride and silane gas at elevated temperatures to produce this compound films.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and controlled atmospheres to prevent oxidation. The use of advanced deposition techniques, such as molecular beam epitaxy, ensures the formation of high-quality this compound films with precise control over thickness and composition .
Types of Reactions:
Oxidation: this compound undergoes oxidation at high temperatures, forming yttrium oxide and silicon dioxide.
Reduction: this compound can be reduced back to its elemental components under specific conditions, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures (1000-1200°C) is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing atmospheres can be used for reduction processes.
Major Products:
Oxidation Products: Yttrium oxide (Y2O3) and silicon dioxide (SiO2).
Reduction Products: Elemental yttrium and silicon.
Applications De Recherche Scientifique
Yttrium silicide has a wide range of applications in scientific research and industry:
Semiconductor Devices: Due to its low Schottky barrier height, this compound is used in the fabrication of metal-oxide-semiconductor field-effect transistors (MOSFETs) and other semiconductor devices.
Protective Coatings: Its high-temperature stability makes this compound an excellent material for protective coatings in high-temperature environments, such as turbine blades and aerospace components.
Catalysis: this compound is also explored for its catalytic properties in various chemical reactions, including hydrogenation and dehydrogenation processes.
Mécanisme D'action
The primary mechanism by which yttrium silicide exerts its effects is through its interaction with silicon substrates. The formation of a low Schottky barrier height at the interface between this compound and silicon enhances electron mobility, reducing contact resistance and improving the performance of semiconductor devices . Additionally, the high-temperature stability and oxidation resistance of this compound make it an effective protective coating material.
Comparaison Avec Des Composés Similaires
- Titanium Silicide (TiSi2)
- Nickel Silicide (NiSi)
- Cobalt Silicide (CoSi2)
Yttrium silicide stands out due to its unique combination of low electrical resistivity, high-temperature stability, and low Schottky barrier height, making it a versatile material for advanced technological applications.
Propriétés
Numéro CAS |
12067-55-9 |
|---|---|
Formule moléculaire |
Si2Y |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
